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molecular formula C22H20N2O B8550634 4-(4-Hydroxy-4-phenylpiperidin-1-yl)naphthalene-1-carbonitrile CAS No. 870889-06-8

4-(4-Hydroxy-4-phenylpiperidin-1-yl)naphthalene-1-carbonitrile

Cat. No. B8550634
M. Wt: 328.4 g/mol
InChI Key: JJWMPXVNTFRSRS-UHFFFAOYSA-N
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Patent
US07268232B2

Procedure details

1-Cyano-4-fluoronaphthalene (20 mg, 0.117 mmol) was dissolved in pyridine (1 mL). 4-Hydroxy-4-phenylpiperidine (83 mg, 0.467 mmol) was added and the reaction mixture was shaken at 110° C. for 3 days in a sealed vial. The reaction mixture was concentrated and re-suspended in 2 M HCl (1 mL). The product mixture was extracted with ethyl acetate (2×1 mL), and the combined organic phases were concentrated. The residue was purified by preparative reversed phase HPLC to give the title compound (14 mg, 36% yield) as a white solid.
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
83 mg
Type
reactant
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](F)=[CH:5][CH:4]=1)#[N:2].[OH:14][C:15]1([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1>N1C=CC=CC=1>[OH:14][C:15]1([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH2:20][CH2:19][N:18]([C:6]2[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C2=CC=CC=C12)F
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
83 mg
Type
reactant
Smiles
OC1(CCNCC1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was shaken at 110° C. for 3 days in a sealed vial
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
The product mixture was extracted with ethyl acetate (2×1 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic phases were concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative reversed phase HPLC

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OC1(CCN(CC1)C1=CC=C(C2=CC=CC=C12)C#N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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